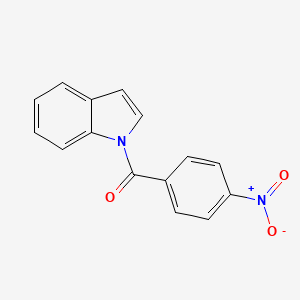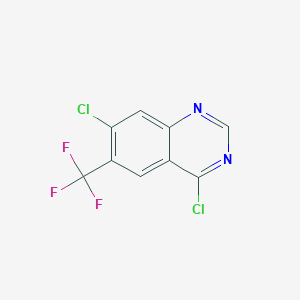
4,7-Dichloro-6-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-6-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H3Cl2F3N2 and a molecular weight of 267.03 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinazoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,7-dichloroquinazoline with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 4,7-Dichloro-6-(trifluoromethyl)quinazoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
4,7-Dichloro-6-(trifluoromethyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor agents and kinase inhibitors.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-6-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and disrupting cellular processes . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,7-Dichloro-6-(trifluoromethyl)quinazoline include:
2,4-Dichloro-6,7-dimethoxyquinazoline: Known for its use in the synthesis of bioactive compounds.
4,6,7-Substituted Quinazoline Derivatives: These compounds have been studied for their antiproliferative activities against various cancer cell lines.
Uniqueness
This compound is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
CAS No. |
1698027-38-1 |
|---|---|
Molecular Formula |
C9H3Cl2F3N2 |
Molecular Weight |
267.03 g/mol |
IUPAC Name |
4,7-dichloro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-6-2-7-4(8(11)16-3-15-7)1-5(6)9(12,13)14/h1-3H |
InChI Key |
RJLQMWUWRDWSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1C(F)(F)F)Cl)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




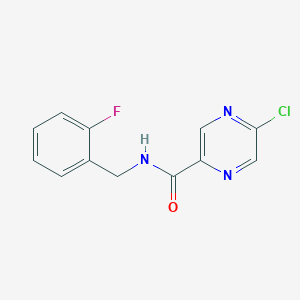

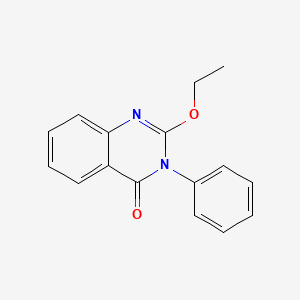
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
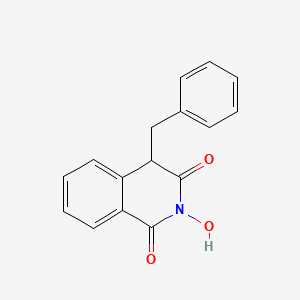

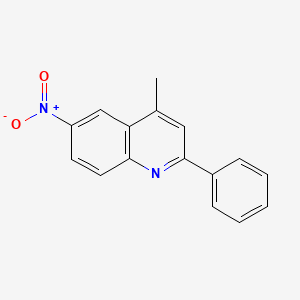
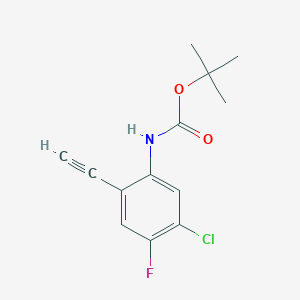
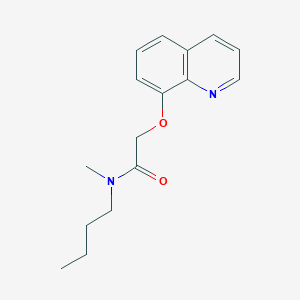
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
